Anti-Human Coronavirus 229E Activity – Direct EC₅₀ and Selectivity Index Comparison
In a head-to-head study using the XTT assay on MRC-5 cells infected with HCoV-229E, saikosaponin C (SSC) exhibited an EC₅₀ of 19.9 ± 0.1 µmol/L, a CC₅₀ of 121.5 ± 0.1 µmol/L, and a selectivity index (SI) of 19.2. By comparison, saikosaponin A (SSA) showed superior potency (EC₅₀ = 8.6 ± 0.3 µmol/L) and selectivity (SI = 26.6), while saikosaponin B2 (SSB2) was the most potent and selective (EC₅₀ = 1.7 ± 0.1 µmol/L; SI = 221.9). Saikosaponin D (SSD) displayed an intermediate profile (EC₅₀ = 13.2 ± 0.3 µmol/L; SI = 13.3) .
| Evidence Dimension | Anti-HCoV-229E activity (EC₅₀) and selectivity index (SI = CC₅₀/EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 19.9 ± 0.1 µmol/L; CC₅₀ = 121.5 ± 0.1 µmol/L; SI = 19.2 |
| Comparator Or Baseline | SSA: EC₅₀ 8.6 ± 0.3 µmol/L, SI 26.6; SSB2: EC₅₀ 1.7 ± 0.1 µmol/L, SI 221.9; SSD: EC₅₀ 13.2 ± 0.3 µmol/L, SI 13.3 |
| Quantified Difference | SSC is 2.3-fold less potent than SSA (p<0.05), 11.7-fold less potent than SSB2, and 1.5-fold less potent than SSD; SI is 1.4-fold lower than SSA and 11.6-fold lower than SSB2 |
| Conditions | MRC-5 human lung fibroblast cells; HCoV-229E infection; XTT cell viability assay; 0.25–25 µmol/L concentration range |
Why This Matters
SSC is not the optimal saikosaponin for anti-coronavirus applications; its lower potency and selectivity should redirect coronavirus-focused researchers toward SSA or SSB2, whereas SSC should be prioritized for HBV or angiogenesis studies where it offers unique advantages.
- [1] Cheng PW, Ng LT, Chiang LC, Lin CC. Antiviral effects of saikosaponins on human coronavirus 229E in vitro. Clin Exp Pharmacol Physiol. 2006;33(7):612-616. doi:10.1111/j.1440-1681.2006.04415.x View Source
